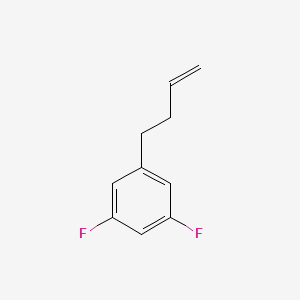

4-(3,5-Difluorophenyl)-1-butene

Übersicht

Beschreibung

4-(3,5-Difluorophenyl)-1-butene is an organic compound characterized by the presence of a butene chain attached to a 3,5-difluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)-1-butene typically involves the use of 3,5-difluorophenylboronic acid as a starting material. One common method is the Suzuki coupling reaction, where 3,5-difluorophenylboronic acid is reacted with a suitable butene derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,5-Difluorophenyl)-1-butene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming 4-(3,5-difluorophenyl)butane. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used in these reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

Oxidation: 4-(3,5-Difluorophenyl)-1-butanol, 4-(3,5-Difluorophenyl)butanone.

Reduction: 4-(3,5-Difluorophenyl)butane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-(3,5-Difluorophenyl)-1-butene serves as a building block in the synthesis of more complex organic molecules. Its unique properties allow chemists to create derivatives that may exhibit enhanced reactivity or biological activity.

Biology

Research indicates potential applications in the synthesis of biologically active molecules:

- Pharmaceuticals: The compound is explored for its role as a precursor in drug development, particularly for compounds with improved pharmacokinetic properties due to fluorine substitution.

- Agrochemicals: Its unique structure may contribute to the development of new agrochemical agents.

Medicine

The compound is under investigation for:

- Drug Development: Its interaction with various molecular targets can lead to the design of new therapeutic agents, particularly those targeting cancer and inflammatory diseases.

- Enhanced Binding Affinity: The presence of fluorine atoms can improve binding interactions with biological targets, potentially leading to more effective drugs.

Industry

In industrial applications, this compound is used in:

- Specialty Chemicals Production: It is involved in creating polymers and coatings that benefit from the unique properties imparted by the difluorophenyl group.

- Material Science: The compound's characteristics make it suitable for applications in advanced materials.

Case Study 1: Drug Development

Research into fluorinated compounds has shown that they often exhibit enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts. For instance:

- A study demonstrated that fluorinated alkenes could interact with cellular pathways involved in tumor growth, suggesting potential anticancer applications .

Case Study 2: Interaction Studies

Investigations into enzyme interactions reveal that compounds similar to this compound may affect specific enzymes or receptors:

- Understanding these interactions could lead to insights into therapeutic effects and guide further drug design efforts.

Wirkmechanismus

The mechanism of action of 4-(3,5-Difluorophenyl)-1-butene depends on its specific application. In drug development, the compound may interact with various molecular targets, such as enzymes or receptors, through its difluorophenyl group. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with target molecules . The butene chain can also participate in hydrophobic interactions, further stabilizing the compound-target complex.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(2,5-Difluorophenyl)-1-butene

- 4-(3,4-Difluorophenyl)-1-butene

- 4-(2,3-Difluorophenyl)-1-butene

Uniqueness

4-(3,5-Difluorophenyl)-1-butene is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to other difluorophenyl derivatives, this compound may exhibit different electronic and steric properties, leading to distinct chemical behaviors and applications.

Biologische Aktivität

4-(3,5-Difluorophenyl)-1-butene is an organic compound characterized by its unique structure, which includes a butene chain and a 3,5-difluorophenyl group. Its molecular formula is C10H9F2, with a molecular weight of approximately 168.18 g/mol. The presence of fluorine atoms significantly influences its chemical properties, making it a subject of interest in medicinal chemistry and material science.

Structural Characteristics

The compound features:

- A butene chain with a double bond between the first and second carbon atoms.

- A 3,5-difluorophenyl group attached at the fourth carbon.

The fluorine substituents enhance the electron-withdrawing characteristics of the phenyl ring, potentially altering its reactivity and biological activity compared to similar compounds.

Potential Biological Applications

Research on the biological activity of this compound is limited; however, compounds with similar structures often exhibit significant biological activities. These can include:

- Anti-inflammatory properties

- Anticancer effects

The unique fluorinated structure may enhance bioavailability or alter pharmacokinetics, making it a candidate for further investigation in drug design.

Interaction Studies

Interaction studies involving this compound primarily focus on its reactivity with biological molecules and other chemical species. Potential areas of investigation include:

- Enzyme interactions : Understanding how this compound interacts with specific enzymes could provide insights into its therapeutic effects.

- Receptor binding : Evaluating its affinity for various receptors may reveal potential pharmacological applications.

Related Compounds

Several compounds share structural similarities with this compound. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-4-(3,5-difluorophenyl)-1-butene | C10H9ClF2 | Contains chlorine; halogenated |

| 4-(2,5-Difluorophenyl)-1-butene | C10H10F2 | Different fluorine positioning |

| 4-(3-Fluorophenyl)-1-butene | C9H9F | Lacks one fluorine; simpler structure |

The specific arrangement of fluorine atoms and the butene moiety in this compound can significantly influence its reactivity and biological activity compared to these related compounds.

Synthesis Methods

The synthesis of this compound can be accomplished through several methods. These synthetic routes emphasize the versatility of this compound as a building block in organic synthesis:

- Alkylation reactions

- Cross-coupling methods

These methods highlight the potential for creating derivatives that could enhance biological activity or introduce new functional groups for further study.

Case Studies and Research Findings

While there is currently limited literature specifically addressing the biological activity of this compound, ongoing research into similar compounds suggests that further exploration could yield valuable insights. For instance:

- Fluorinated compounds have been shown to exhibit enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts.

- Studies on related alkenes indicate potential applications in cancer treatment due to their ability to interact with cellular pathways involved in tumor growth.

Eigenschaften

IUPAC Name |

1-but-3-enyl-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2/c1-2-3-4-8-5-9(11)7-10(12)6-8/h2,5-7H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRJFZAMQQRVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634117 | |

| Record name | 1-(But-3-en-1-yl)-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225240-58-4 | |

| Record name | 1-(But-3-en-1-yl)-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.